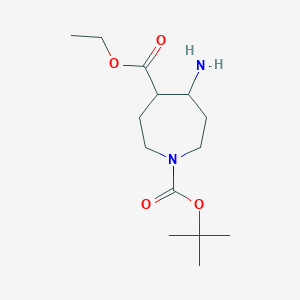

1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, Mixture of diastereomers

CAS No.: 2110346-68-2

Cat. No.: VC6543637

Molecular Formula: C14H26N2O4

Molecular Weight: 286.372

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2110346-68-2 |

|---|---|

| Molecular Formula | C14H26N2O4 |

| Molecular Weight | 286.372 |

| IUPAC Name | 1-O-tert-butyl 4-O-ethyl 5-aminoazepane-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H26N2O4/c1-5-19-12(17)10-6-8-16(9-7-11(10)15)13(18)20-14(2,3)4/h10-11H,5-9,15H2,1-4H3 |

| Standard InChI Key | JNULORTZABIGPU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CCC1N)C(=O)OC(C)(C)C |

Introduction

Structural and Nomenclature Analysis

Chemical Identity and Molecular Framework

The compound’s IUPAC name, tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, reflects its azepane backbone (a seven-membered saturated ring) with three key substituents:

-

A tert-butyloxycarbonyl (Boc) group at position 1.

-

An ethyl ester at position 4.

The molecular formula is C14H26N2O4, with a molecular weight of 286.37 g/mol . Its structure is closely related to other Boc-protected azepanes, such as 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (PubChem CID: 4436570), which substitutes the amino group with a ketone .

Table 1: Key Identifiers and Properties

Diastereomerism and Stereochemical Considerations

The presence of multiple stereocenters, particularly at the 5-amino position, generates diastereomers. These isomers exhibit distinct physical and chemical properties, necessitating advanced analytical techniques for resolution and characterization . For example, 2D EXSY NMR and quantitative NMR (qNMR) have been employed to analyze equilibrating rotamers in similar β-lactam diastereomers, providing a framework for studying this compound’s stereodynamics .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of Boc-protected azepane derivatives often involves multi-step routes:

-

Introduction of the Boc Group: Di-tert-butyl dicarbonate (Boc2O) is commonly used to protect amines under basic conditions .

-

Esterification: Ethyl esters are typically installed via acid-catalyzed esterification or transesterification .

-

Amination: The 5-amino group may originate from reduction of a nitro precursor or through nucleophilic substitution .

A related compound, 1-tert-butyl 4-ethyl 4-aminopiperidine-1,4-dicarboxylate (PubChem CID: 66741689), follows a similar pathway, suggesting analogous methods for azepane derivatives .

Case Study: Grignard and Weinreb Amide Approaches

In the synthesis of lactone intermediates, Weinreb amides (e.g., N-methyl-N-methoxy amides) react with Grignard reagents to form ketones, which are subsequently reduced or functionalized . For instance, the Weinreb amide of S-Boc-(3-fluorophenyl)alanine was treated with 2-(2-bromoethyl)-1,3-dioxane and magnesium to yield ketoacetal intermediates . Such methodologies could be adapted to construct the azepane ring in the target compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Variable-temperature 1H NMR and 2D EXSY spectroscopy are critical for resolving diastereomers. In studies of β-lactam diastereomers, proton resonances corresponding to H3 and H4 of the β-lactam ring were integrated to calculate diastereomeric excess (de) . For 1-tert-butyl 4-ethyl 5-aminoazepane-1,4-dicarboxylate, analogous NMR analysis would distinguish rotameric populations and quantify stereoisomeric ratios .

Mass Spectrometry and Chromatography

Applications in Drug Discovery and Organic Synthesis

Role as a Small Molecule Scaffold

The compound’s azepane core and functional groups make it a valuable building block for:

-

Peptidomimetics: Azepanes mimic peptide backbones, enhancing metabolic stability .

-

Kinase Inhibitors: Boc-protected amines are common in targeted therapies .

-

CNS Drugs: Seven-membered rings improve blood-brain barrier penetration .

Challenges in Diastereomer Resolution

The mixture of diastereomers complicates purification. Techniques like chiral resolution with N-Boc-L-proline derivatives or kinetic resolution using enantioselective catalysts may be required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume